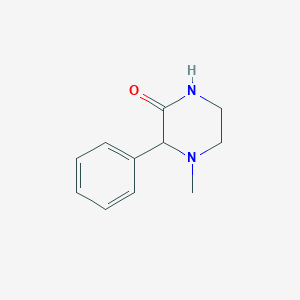

4-Methyl-3-phenylpiperazin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-8-7-12-11(14)10(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVJOLVZDVEQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290687 | |

| Record name | 4-methyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-20-7 | |

| Record name | 5368-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-phenylpiperazin-2-one: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Significance of a Versatile Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the piperazine moiety stands out as a privileged scaffold, forming the core of numerous clinically significant drugs.[1][2][3] Its unique conformational flexibility and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 4-Methyl-3-phenylpiperazin-2-one (CAS No. 5368-20-7) emerges as a critical, albeit often overlooked, synthetic intermediate. While not a therapeutic agent in its own right, its structural features provide a direct pathway to more complex and pharmacologically active molecules, most notably as a precursor to the widely used antidepressant, Mirtazapine.[4][5]

This technical guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, analytical characterization, and pivotal role in drug discovery. As senior application scientists, our goal is to not only present robust protocols but also to elucidate the underlying chemical principles and strategic considerations that inform these methodologies. This document is designed to be a practical and insightful resource for researchers engaged in the synthesis and development of piperazine-based pharmaceuticals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 5368-20-7 | [6] |

| Molecular Formula | C₁₁H₁₄N₂O | [6] |

| Molecular Weight | 190.24 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane | Inferred from synthetic protocols |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the cyclization of appropriate precursors. The following protocol outlines a common and effective method.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond and the C-N bond of the piperazine ring, suggesting a convergent synthesis from readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol is based on established methodologies for the synthesis of N-substituted piperazin-2-ones and is designed for high yield and purity.[7][8]

Step 1: Synthesis of N-(2-(Methylamino)ethyl)-2-phenylacetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylethylenediamine (10.0 g, 0.135 mol) in 100 mL of dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Phenylacetyl Chloride: Slowly add a solution of phenylacetyl chloride (20.8 g, 0.135 mol) in 50 mL of DCM to the stirred solution of N-methylethylenediamine over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

-

Work-up: Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-(2-(methylamino)ethyl)-2-phenylacetamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Dissolve the purified N-(2-(methylamino)ethyl)-2-phenylacetamide (from Step 1) in 100 mL of a suitable high-boiling solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.

-

Base-catalyzed Cyclization: Add a catalytic amount of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to the solution.

-

Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess base with a few drops of methanol. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended, with expected spectral data inferred from closely related structures.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, the N-methyl group, and the methine proton at the 3-position.

-

δ 7.2-7.4 ppm (m, 5H, Ar-H)

-

δ 4.5-4.7 ppm (s, 1H, CH-Ph)

-

δ 2.8-3.5 ppm (m, 4H, piperazine-CH₂)

-

δ 2.4 ppm (s, 3H, N-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

δ ~170 ppm (C=O)

-

δ ~135-140 ppm (quaternary Ar-C)

-

δ ~125-130 ppm (Ar-CH)

-

δ ~60 ppm (C-Ph)

-

δ ~50-55 ppm (piperazine-CH₂)

-

δ ~45 ppm (N-CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

~1650 cm⁻¹: Strong absorption due to the C=O (amide) stretching vibration.

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic groups (methyl and methylene).

-

~1600 and 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

[M+H]⁺: Expected at m/z 191.1184 (calculated for C₁₁H₁₅N₂O⁺).

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the phenyl group, the methyl group, and cleavage of the piperazine ring.

The Pivotal Role as a Synthetic Intermediate: The Gateway to Mirtazapine

The primary significance of this compound lies in its utility as a precursor to 1-methyl-3-phenylpiperazine, a key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine.[4][5][12]

Reduction to 1-Methyl-3-phenylpiperazine

The amide functionality in this compound can be effectively reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[13]

Experimental Protocol: Reduction of the Lactam

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C.

-

Reflux and Monitoring: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Isolation: Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain crude 1-methyl-3-phenylpiperazine, which can be purified by distillation or column chromatography.

From Intermediate to Active Pharmaceutical Ingredient (API): The Synthesis of Mirtazapine

1-Methyl-3-phenylpiperazine serves as the foundational building block for the construction of the tetracyclic ring system of Mirtazapine. The synthesis typically involves the reaction of 1-methyl-3-phenylpiperazine with a suitable pyridine derivative, followed by a series of cyclization and reduction steps.[14][15] The availability of high-purity 1-methyl-3-phenylpiperazine, derived from this compound, is therefore critical for the efficient and scalable production of this important antidepressant.

Caption: The synthetic pathway from this compound to Mirtazapine.

Conclusion and Future Perspectives

This compound, while not possessing inherent pharmacological activity, holds a significant position in the realm of medicinal chemistry. Its straightforward synthesis and strategic placement of functional groups make it an invaluable intermediate for the construction of more complex and biologically active molecules. The detailed protocols and analytical data presented in this guide are intended to empower researchers to confidently synthesize and utilize this versatile building block in their drug discovery and development endeavors. As the demand for novel central nervous system therapeutics continues to grow, the importance of foundational intermediates like this compound in enabling the efficient synthesis of new chemical entities cannot be overstated.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. US20040242879A1 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. sphinxsai.com [sphinxsai.com]

- 13. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]

- 14. Mirtazapine, Azamianserin, Org-3770, Remeron SolTab, Zispin, Remergil, Remeron, Remergon-药物合成数据库 [drugfuture.com]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of 4-Methyl-3-phenylpiperazin-2-one

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Methyl-3-phenylpiperazin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of novel phenylpiperazinone scaffolds.

Introduction

This compound is a heterocyclic organic compound belonging to the phenylpiperazinone class. The piperazine ring is a prevalent structural motif in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Its derivatives have shown a wide range of biological activities, including interactions with central nervous system targets. The presence of a phenyl group and a lactam functionality within the piperazine core suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. This guide will delve into the known characteristics of this molecule, from its fundamental properties to its synthesis and potential for further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section details the key identifiers and characteristics of this compound.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 5368-20-7 (Primary), 799796-66-0 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][2] |

| Canonical SMILES | CN1CCN(C(=O)C1)C2=CC=CC=C2 | [2] |

| InChI Key | GHFORXSVFVCFSN-UHFFFAOYSA-N | [2] |

Physical Properties

Table of Physical Properties for 1-Methyl-3-phenylpiperazine (CAS: 5271-27-2)

| Property | Value | Source |

| Melting Point | 56-60 °C | [3] |

| Boiling Point | 85 °C at 0.5 mmHg | [3] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol. | [3] |

Computed Properties

Computational models provide valuable estimations of a molecule's properties, aiding in its initial characterization.

| Property | Value | Source |

| XLogP3 | 0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through the N-alkylation of a 3-phenylpiperazin-2-one precursor. A general and efficient method for the synthesis of 1-alkyl-2-oxo-3-phenylpiperazines has been described, which can be adapted for the specific methylation at the 4-position.[4]

Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is the synthesis of the 3-phenylpiperazin-2-one core, followed by N-methylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of related 1-alkyl-2-oxo-3-phenylpiperazines.[4]

Step 1: Synthesis of 3-Phenylpiperazin-2-one

-

To a solution of phenylglycine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) and stir at room temperature for 30 minutes.

-

Add an excess of ethylenediamine and heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 3-phenylpiperazin-2-one.

Step 2: Synthesis of this compound

-

To a solution of 3-phenylpiperazin-2-one in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Stir the suspension at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add a slight excess of a methylating agent (e.g., methyl iodide) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Purification and Characterization Logic

The choice of purification by column chromatography is based on the expected polarity of the product and potential impurities. The progress of the reaction and the purity of the final compound should be assessed by TLC and confirmed by High-Performance Liquid Chromatography (HPLC). Structural confirmation is to be achieved through spectroscopic methods as detailed in the following section.

Structural Elucidation and Analytical Methods

Definitive structural characterization is paramount for any novel or synthesized compound. While specific experimental spectra for this compound are not available in the public domain, this section outlines the expected spectral characteristics and provides data for a closely related compound for illustrative purposes.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methyl group attached to the nitrogen (around 2.3-2.5 ppm), and multiplets for the methylene protons of the piperazine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a characteristic signal for the carbonyl carbon of the lactam (around 165-175 ppm), signals for the aromatic carbons, a signal for the methyl carbon, and signals for the methylene carbons of the piperazine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and C-N stretching bands.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.24 g/mol ).

Illustrative Spectroscopic Data of a Related Compound

The following data is for 1-Ethyl-2-oxo-3-phenylpiperazine , a structurally similar compound reported in the literature, to provide a reference for the expected spectral features.[4]

-

¹H NMR (300 MHz, CDCl₃) δ: 1.19 (t, 3H, J=7.2 Hz), 2.10 (bs, 1H), 3.02-3.10 (m, 1H), 3.13-3.20 (m, 1H), 3.27-3.37 (m, 1H), 3.39-3.44 (m, 1H), 3.47-3.58 (m, 2H), 4.55 (s, 1H), 7.27-7.40 (m, 5H).

-

¹³C NMR (300 MHz, CDCl₃) δ: 12.6, 41.5, 42.4, 47.7, 64.1, 128.4, 128.6, 128.7, 128.8, 129.3, 140.4, 168.5.

-

MS (ESI, m/z): 205.2 [M+H]⁺.

-

IR (neat, cm⁻¹): 3312, 2934, 2873, 1639, 1451, 752, 698.

Proposed Analytical Workflow for Quality Control

A robust analytical workflow is essential to ensure the identity, purity, and quality of synthesized this compound.

Caption: A typical analytical workflow for the characterization of this compound.

Potential Pharmacological Relevance and Future Directions

While no direct pharmacological studies on this compound have been reported, the broader class of phenylpiperazine derivatives is rich in biologically active compounds, suggesting potential avenues for investigation.

Central Nervous System Activity

Many phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonergic and dopaminergic receptors.[1] For instance, certain substituted phenylpiperazines have been evaluated as potential antipsychotics, antidepressants, and anxiolytics. The structural features of this compound make it a candidate for screening against these and other CNS targets.

Anticancer Potential

Recent studies have explored the anticancer properties of novel methyl piperazine derivatives.[5] These compounds have been shown to inhibit cancer cell growth, highlighting the potential of the piperazine scaffold in oncology drug discovery. Investigating the cytotoxic effects of this compound against various cancer cell lines could be a fruitful area of research.

Proposed Pharmacological Screening Cascade

For researchers interested in exploring the biological activity of this compound, a tiered screening approach is recommended.

Caption: A proposed workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a compound with a foundation in the well-established and pharmacologically relevant phenylpiperazine class. While specific experimental data on its physical properties and biological activities are currently limited in the public domain, this guide provides a comprehensive overview of its chemical identity, a reliable synthetic approach, and a logical framework for its characterization and potential pharmacological evaluation. The structural features of this molecule present an intriguing starting point for medicinal chemists and drug discovery scientists to explore its potential in various therapeutic areas, particularly within the central nervous system and oncology. Further research is warranted to fully elucidate the properties and potential applications of this promising scaffold.

References

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H14N2O | CID 250678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-phenylpiperazine CAS#: 5271-27-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 4-Methyl-3-phenylpiperazin-2-one: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-phenylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document elucidates the molecule's structural features, chemical identity, and physicochemical properties. Furthermore, it presents a detailed analysis of potential synthetic pathways and outlines a robust protocol for its characterization using modern spectroscopic techniques. The guide also contextualizes the compound's relevance by drawing comparisons to structurally related pharmacologically active agents, thereby highlighting its potential as a valuable building block in drug discovery and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to all scientific inquiry. This section establishes the formal nomenclature and key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry No. | 5368-20-7 | Appchem[2] |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[1] |

| Molecular Weight | 190.24 g/mol | Appchem[2] |

| PubChem CID | 250678 | PubChem[1] |

Molecular Structure Elucidation

The chemical behavior and potential biological activity of this compound are intrinsically linked to its molecular architecture.

Core Heterocyclic System: The Piperazin-2-one Scaffold

The core of the molecule is a piperazin-2-one ring. This is a six-membered heterocyclic system containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at the 2-position. This lactam functionality introduces polarity and potential hydrogen bonding capabilities, which are critical features in drug-receptor interactions.

Key Substituents and Stereochemistry

The piperazinone scaffold is substituted at two key positions:

-

C3-Position: A phenyl group (C₆H₅) is attached to the carbon atom situated between the two ring nitrogens. The presence of this aromatic ring introduces steric bulk and lipophilicity. The carbon at this position is a chiral center, meaning the molecule can exist as a racemic mixture of (R)- and (S)-enantiomers.

-

N4-Position: A methyl group (CH₃) is attached to the nitrogen atom distal to the carbonyl group. This substitution blocks one of the nitrogen atoms from participating in hydrogen bonding as a donor and increases the compound's basicity compared to an unsubstituted amine.

The specific arrangement of these groups defines the compound's unique three-dimensional shape and chemical reactivity.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of a compound are essential for designing experimental conditions, predicting its behavior in biological systems, and ensuring proper handling and storage.

| Property | Value | Notes / Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[1] |

| Molecular Weight | 190.24 g/mol | Appchem[2] |

| Topological Polar Surface Area | 41.1 Ų | Computed; chem960.com[3] |

| Hydrogen Bond Donors | 1 | The N-H group at the N1 position. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the N4 nitrogen. |

| Rotatable Bond Count | 1 | The bond connecting the phenyl group to the ring. |

| XLogP3 | 1.0 | Computed; chem960.com[3] |

| Boiling Point | 409.5 ± 45.0 °C at 760 mmHg | Predicted; chem960.com[3] |

| Density | 1.1 ± 0.1 g/cm³ | Predicted; chem960.com[3] |

| Storage Conditions | Store at -20°C for long-term stability. | Recommended; chem960.com[3] |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a logical retrosynthetic analysis based on established organic chemistry principles allows for the design of a robust synthetic protocol. The synthesis of related phenylpiperazine derivatives often involves the cyclization of acyclic precursors.[4][5]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the amide bond and the C-N bond of the ethylenediamine fragment. This approach identifies N-methylethylenediamine and a derivative of phenylacetic acid as key starting materials.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

This protocol is a proposed pathway and requires laboratory optimization for reaction conditions and purification methods.

Step 1: Synthesis of N-(2-(methylamino)ethyl)-2-phenylacetamide

-

Dissolve N-methylethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of phenylacetyl chloride (1.0 eq) dropwise to the cooled solution while stirring. The use of a non-nucleophilic base like triethylamine (1.1 eq) is recommended to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel) to yield the desired mono-acylated intermediate.

Step 2: Cyclization to this compound

-

Dissolve the product from Step 1 (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

-

Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise at room temperature. Causality Note: This base is required to deprotonate the secondary amine, facilitating the intramolecular nucleophilic attack to displace a leaving group and form the lactam ring.

-

This step assumes an initial acylation with a haloacetyl halide instead of phenylacetyl chloride to install the carbonyl and a leaving group in one step. A more direct, albeit potentially lower-yielding, approach is thermal cyclization.

-

Alternative Cyclization: Heat the N-(2-(methylamino)ethyl)-2-phenylacetamide intermediate at reflux in a high-boiling solvent. This can induce cyclization via elimination of water, though it may require a catalyst.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction by adding it to a cooled saturated ammonium chloride solution.

-

Perform an aqueous workup, extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization

-

¹H NMR: The spectrum should display distinct signals corresponding to the different proton environments.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm (5H) for the phenyl ring.

-

Piperazinone Ring Protons: Complex multiplets between δ 2.5-4.0 ppm for the CH and CH₂ groups of the heterocyclic ring.

-

N-Methyl Protons: A singlet around δ 2.3-2.5 ppm (3H).

-

N-H Proton: A broad singlet, potentially between δ 5.0-8.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon and the aromatic carbons.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Aliphatic Carbons: Signals for the piperazinone ring carbons and the N-methyl carbon in the upfield region (δ 30-60 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 190 or 191, respectively, corresponding to the molecular weight of the compound.

-

Relevance in Medicinal Chemistry and Drug Development

Phenylpiperazine derivatives are a well-established class of compounds with a wide range of biological activities, frequently targeting the central nervous system.[6]

Structural Relationship to Mirtazapine Intermediates

The isomeric compound, 1-methyl-3-phenylpiperazine, is a well-documented key intermediate in the synthesis of Mirtazapine, a widely used antidepressant.[7] The synthesis of this key intermediate often proceeds through piperazinone precursors, such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine.[7] This establishes a clear precedent for the utility of the piperazinone scaffold in constructing complex, pharmacologically active molecules. This compound represents a structural variant within this chemical space and could serve as a precursor for novel analogues or be investigated as a potential impurity in related synthetic routes.

Potential as a Research Chemical

Compounds containing the phenylpiperazine motif have shown affinity for various neurological targets, including serotonin, dopamine, and adrenergic receptors.[6][8] The specific substitution pattern of this compound makes it a valuable tool for structure-activity relationship (SAR) studies. By serving as a rigid scaffold, it allows researchers to systematically explore how modifications to the phenyl ring or the N1 position impact biological activity, selectivity, and pharmacokinetic properties. Its potential to serve as a building block for more complex molecules further enhances its value to the drug development community.

Conclusion

This compound is a chiral heterocyclic compound with a well-defined molecular structure and predictable chemical properties. Its structural relationship to known pharmaceutical intermediates underscores its potential as a valuable building block in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and a framework for its analytical characterization. For researchers and professionals in drug development, this compound represents an intriguing scaffold for the exploration of novel chemical entities with potential therapeutic applications.

References

- 1. This compound | C11H14N2O | CID 250678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 157977-91-8(3-(4-methylphenyl)piperazin-2-one) | Kuujia.com [kuujia.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. isaacpub.org [isaacpub.org]

- 7. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 8. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Piperazin-2-one Scaffold - A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 4-Methyl-3-phenylpiperazin-2-one Derivatives

To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular architecture. Certain chemical scaffolds consistently emerge as "privileged structures," demonstrating a remarkable capacity to interact with a wide array of biological targets. The piperazine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its unique conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, promising subclass: This compound derivatives . The incorporation of a lactam function within the piperazine ring, combined with the strategic placement of methyl and phenyl groups, creates a rigidified structure with distinct stereochemical and electronic properties. This core structure is an intriguing starting point for developing novel modulators of complex biological systems. This document serves as a technical exploration of the known and potential biological activities of these derivatives, grounded in experimental evidence and providing practical insights for their synthesis and evaluation. We will delve into their anticancer, neuroprotective, and anti-inflammatory potential, supported by detailed protocols and structure-activity relationship (SAR) analyses.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. The chosen synthetic route must be efficient, scalable, and allow for the introduction of chemical diversity. A common approach involves the cyclization of appropriately substituted diamine precursors.

A plausible and efficient synthetic strategy begins with the condensation of an aromatic aldehyde, such as benzaldehyde, with a haloamine to form an imine tautomer. This intermediate can then undergo cyclization with a second haloamine component, followed by reduction, to yield the piperazine ring.[3] The "-2-one" lactam functionality can be introduced by starting with α-amino acid derivatives or through oxidation of the piperazine ring. The 1-Methyl-3-phenylpiperazine core is a known key intermediate in the synthesis of the antidepressant Mirtazapine, highlighting the scaffold's relevance in neuropharmacology.[4]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for synthesizing derivatives of the core scaffold. This multi-step process allows for modifications at various positions, crucial for building a compound library for SAR studies.

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The piperazine moiety is a cornerstone in the design of anticancer agents, valued for its ability to anchor pharmacophores into the binding pockets of key oncogenic proteins.[1][2] Derivatives of the phenylpiperazine scaffold have demonstrated significant potential as inhibitors of critical signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

EGFR is a transmembrane protein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[5] Its deregulation through mutation or overexpression is a hallmark of numerous cancers. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain of EGFR are a validated and successful therapeutic strategy. Phenylpiperazine derivatives have been designed to fit into this ATP-binding pocket, disrupting the downstream signaling cascade and halting tumor growth.[5][6] Computational docking studies have confirmed that these compounds can form key interactions with residues in the EGFR active site.[6]

The diagram below illustrates the EGFR signaling pathway and the point of intervention for TKI inhibitors.

Caption: EGFR signaling pathway and inhibition by a Tyrosine Kinase Inhibitor (TKI).

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially assessed by their ability to inhibit the growth of cancer cell lines. Several studies have evaluated phenylpiperazine derivatives against a panel of human tumor cells, demonstrating potent activity.

| Compound ID | Cancer Cell Line | Assay | Activity Metric | Value (µM) | Reference |

| Compound 23 | MDA-MB-468 (Breast) | NCI60 Screen | GI₅₀ | 1.00 | [7] |

| Compound 25 | HOP-92 (Lung) | NCI60 Screen | GI₅₀ | 1.35 | [7] |

| Compound 3p | A549 (Lung) | MTT Assay | IC₅₀ | 0.05 | [5] |

| Compound 3p | HeLa (Cervical) | MTT Assay | IC₅₀ | 0.08 | [5] |

| Compound 3p | MCF-7 (Breast) | MTT Assay | IC₅₀ | 0.22 | [5] |

| PD-2 | HepG2 (Liver) | MTT Assay | % Inhibition (100 µg/mL) | 90.45% | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[5]

Neuroprotective and Neuromodulatory Activities

The ability of small molecules to cross the blood-brain barrier is a critical feature for treating neurological disorders.[9] Piperazine derivatives are well-represented in this area, with activities spanning neuroprotection, antidepressant, and anxiolytic effects.[10][11]

Mechanism of Action: Cholinesterase Inhibition & Multi-Target Effects

A prominent strategy in treating Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[12] Several piperazine derivatives have been screened and identified as potent AChE inhibitors.[12]

Beyond AChE inhibition, more advanced piperazine-based compounds are being designed as multi-target agents that can also reduce the amyloid and Tau pathologies central to Alzheimer's disease progression.[13] This multi-faceted approach, which may involve modulating secretase activity or Tau phosphorylation, represents a more holistic strategy for treating complex neurodegenerative diseases.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 3. sphinxsai.com [sphinxsai.com]

- 4. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. isaacpub.org [isaacpub.org]

- 10. sid.ir [sid.ir]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The phenylpiperazine moiety represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the design of a diverse array of therapeutic agents. Its unique structural and physicochemical properties have enabled the development of numerous clinically successful drugs, particularly those targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of phenylpiperazine compounds, delving into their mechanisms of action, structure-activity relationships, and key synthetic strategies. We will explore their established roles in treating depression, anxiety, and psychosis, and examine their emerging potential in oncology and other therapeutic areas. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the discovery and development of novel phenylpiperazine-based therapeutics.

Introduction: The Versatility of the Phenylpiperazine Core

The phenylpiperazine scaffold, characterized by a piperazine ring linked to a phenyl group, is a recurring motif in a multitude of clinically significant pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable attributes: the piperazine ring's ability to be substituted at the N4 position allows for the introduction of diverse chemical functionalities, modulating pharmacological activity and pharmacokinetic properties.[3] Furthermore, the basic nitrogen atom of the piperazine ring is often crucial for interaction with biological targets, particularly G-protein coupled receptors (GPCRs).[3] This guide will navigate the rich pharmacology of this scaffold, providing a rationale for its continued exploration in drug discovery.

Mechanisms of Action: Modulating Key Neurotransmitter Systems

The therapeutic efficacy of most phenylpiperazine compounds lies in their ability to modulate the activity of key neurotransmitter systems in the central nervous system (CNS), primarily the serotonergic, dopaminergic, and adrenergic systems.[4]

Serotonergic System Modulation

Many phenylpiperazine derivatives exhibit significant affinity for various serotonin (5-HT) receptor subtypes.[4] This interaction is central to their application as antidepressants and anxiolytics.

-

5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. Phenylpiperazine compounds can act as agonists or partial agonists at these receptors, influencing downstream signaling cascades.[5]

-

5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is also believed to contribute to the therapeutic effects of some antidepressants by enhancing downstream dopamine release in cortical regions. Trazodone, for instance, is a potent 5-HT2A antagonist.[6]

-

Serotonin Reuptake Inhibition (SRI): Some phenylpiperazine derivatives also inhibit the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. This dual mechanism of receptor modulation and reuptake inhibition is a hallmark of multimodal antidepressants like vortioxetine.

Signaling Pathways:

The activation or inhibition of these receptors triggers a cascade of intracellular events. For instance, 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[5][7] Conversely, 5-HT2A receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Caption: Downstream signaling of 5-HT1A and 5-HT2A receptors.

Dopaminergic System Modulation

Interaction with dopamine receptors is another critical aspect of the pharmacology of many phenylpiperazine compounds, particularly those with antipsychotic properties.

-

D2 Receptor Antagonism: Blockade of D2 dopamine receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs. Phenylpiperazine derivatives can act as potent D2 antagonists.[8][]

-

D3 Receptor Antagonism: The D3 receptor is another important target, and compounds with high affinity for D3 receptors are being investigated for their potential in treating substance abuse and other neurological disorders.[8]

Signaling Pathways:

Dopamine receptors are also GPCRs. D1-like receptors (D1 and D5) are coupled to Gs/olf proteins and activate adenylyl cyclase, increasing cAMP levels.[10] In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[10] D2 receptors can also signal through β-arrestin-dependent pathways, which can modulate the activity of Akt and GSK3.[8][11]

Caption: Downstream signaling of D1-like and D2-like dopamine receptors.

Adrenergic System Modulation

Certain phenylpiperazine compounds also interact with adrenergic receptors, which can contribute to their therapeutic effects and side-effect profiles.

-

α1-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to vasodilation and is a mechanism of action for some antihypertensive drugs.[12] This action can also contribute to side effects such as orthostatic hypotension observed with some psychotropic medications.[13]

Signaling Pathways:

α1-adrenergic receptors are coupled to Gq/11 proteins and activate the PLC/IP3/DAG pathway, similar to 5-HT2A receptors.[14] α2-adrenergic receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase.[14] β-adrenergic receptors are coupled to Gs proteins and activate adenylyl cyclase.[15]

Therapeutic Applications: From Bench to Bedside

The diverse pharmacology of phenylpiperazine compounds has led to their successful development for a range of therapeutic indications.

Central Nervous System Disorders

-

Depression: Phenylpiperazine antidepressants like trazodone and vortioxetine are widely prescribed.[4][16] Trazodone's efficacy is attributed to its 5-HT2A antagonism and serotonin reuptake inhibition.[17] Vortioxetine exhibits a multimodal mechanism, acting as a SERT inhibitor, a 5-HT1A agonist, a 5-HT1B partial agonist, and a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist.[18][19] Clinical trials have demonstrated the efficacy of both drugs in treating major depressive disorder.[12][20][21]

-

Anxiety Disorders: The anxiolytic properties of many phenylpiperazine derivatives are linked to their 5-HT1A receptor partial agonism.

-

Schizophrenia: While older typical antipsychotics often had a phenylpiperazine-like structure, newer atypical antipsychotics with this scaffold aim for a broader receptor profile to improve efficacy against negative symptoms and reduce extrapyramidal side effects. Perphenazine, a piperazine phenothiazine, acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[22]

Emerging Therapeutic Areas: Oncology

Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents.[1] Their mechanisms in this context are still under investigation but may involve the modulation of signaling pathways crucial for cancer cell proliferation and survival. The modular nature of the phenylpiperazine scaffold makes it an attractive starting point for the design of novel anticancer drugs.[1]

Drug Design and Development: Structure-Activity Relationships (SAR)

The therapeutic utility of phenylpiperazine compounds is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings. Understanding these structure-activity relationships is crucial for rational drug design.

Substitutions on the Phenyl Ring

-

Position of Substitution: The position of substituents on the phenyl ring significantly influences receptor affinity and selectivity. For example, in a series of hydantoin-phenylpiperazine derivatives, ortho-substitution with a group having a negative potential was favorable for affinity at both 5-HT1A and α1 receptors.[23][24] The meta position appeared to be important for differentiating between these two receptors.[23][24]

-

Nature of Substituents: Electron-withdrawing or electron-donating groups can alter the electronic properties of the phenyl ring and impact receptor binding. Halogen substitutions are common in many CNS-active phenylpiperazine drugs.

Substitutions on the Piperazine Ring (N4 Position)

The substituent at the N4 position of the piperazine ring is a key determinant of the pharmacological profile. This is where a wide variety of chemical moieties can be introduced to target specific receptors or to modulate physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Data:

| Compound Class | Key Structural Features | Impact on Activity | Reference |

| Spiroethyl phenylpiperazines | Higher molar refraction and positive field effect at the 3-position of the phenyl ring. | Increased binding affinity at the 5-HT1A receptor. | [11] |

| Hydantoin-phenylpiperazines | Bulky substituents at the meta position of the phenyl ring. | Favorable for 5-HT1A receptor affinity over α1 receptor affinity. | [23][24] |

| Aryl alkanol piperazines | Descriptors like dipole moment and molecular shape. | Influence 5-HT and noradrenaline reuptake inhibition. | [25][26] |

Synthesis and Experimental Protocols

The synthesis of phenylpiperazine derivatives can be achieved through several well-established synthetic routes.

General Synthetic Strategies

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of the C-N bond between an aryl halide and piperazine.

-

Nucleophilic Aromatic Substitution (SNAr): This method is applicable when the phenyl ring is activated by electron-withdrawing groups.

-

Cyclization Reactions: Phenylpiperazines can also be synthesized by the cyclization of appropriate precursors, such as the reaction of a substituted aniline with bis(2-chloroethyl)amine.[27]

Detailed Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine

Materials:

-

1-bromo-2-methoxybenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)2)

-

Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)2 (0.02 mmol), rac-BINAP (0.03 mmol), and NaOtBu (1.4 mmol).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous toluene (2 mL), followed by 1-bromo-2-methoxybenzene (1.0 mmol) and piperazine (1.2 mmol).

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(2-methoxyphenyl)piperazine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Caption: General workflow for the synthesis of phenylpiperazine derivatives.

Conclusion and Future Directions

The phenylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its ability to interact with multiple key biological targets, particularly within the central nervous system, has led to the creation of important medicines for treating complex disorders like depression and schizophrenia. The ongoing exploration of this versatile chemical entity continues to yield novel compounds with exciting therapeutic potential, not only in neuroscience but also in emerging fields such as oncology.

Future research in this area will likely focus on several key aspects:

-

Enhanced Selectivity: The design of phenylpiperazine derivatives with higher selectivity for specific receptor subtypes will be crucial for minimizing off-target effects and improving the safety profiles of new drugs.

-

Multimodal Mechanisms of Action: The success of compounds like vortioxetine highlights the potential of designing single molecules that can modulate multiple biological targets simultaneously. This approach may offer superior efficacy for complex and heterogeneous diseases.

-

Novel Therapeutic Applications: The exploration of phenylpiperazine compounds for new therapeutic indications beyond the CNS, such as cancer and inflammatory diseases, is a promising and rapidly evolving area of research.

-

Advanced Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly synthetic methods for the preparation of phenylpiperazine libraries will be essential for accelerating the drug discovery process.

By leveraging a deep understanding of the structure-activity relationships, mechanisms of action, and synthetic chemistry of phenylpiperazine compounds, the scientific community is well-positioned to continue to unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. academic.oup.com [academic.oup.com]

- 16. clinicaltrials.eu [clinicaltrials.eu]

- 17. Trazodone - Wikipedia [en.wikipedia.org]

- 18. Clinical Data | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 19. Executive Summary - Clinical Review Report: Vortioxetine Hydrobromide (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Randomized, 8-week, double-blind, placebo-controlled trial of vortioxetine in Japanese adults with major depressive disorder, followed by a 52-week open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. trial.medpath.com [trial.medpath.com]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 26. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-3-phenylpiperazin-2-one: Synthesis, Chemical Context, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-phenylpiperazin-2-one, a heterocyclic compound belonging to the piperazinone class. While specific research on this exact molecule is limited, this document places it within the broader context of phenylpiperazine and piperazin-2-one chemistry, offering insights into its synthesis, potential applications as a synthetic intermediate, and putative pharmacological relevance. Drawing from established synthetic methodologies for related analogs and the known biological activities of the piperazinone scaffold, this guide serves as a foundational resource for researchers, medicinal chemists, and professionals in drug development interested in the exploration and utilization of this and similar chemical entities.

Introduction: The Piperazinone Core in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and engage in critical interactions with biological targets.[1][2] The introduction of a carbonyl group to form a piperazin-2-one moiety creates a lactam that further diversifies the chemical space, offering a rigidified structure with distinct hydrogen bonding capabilities. These structural features have rendered piperazin-2-one derivatives a promising class of compounds with a wide range of biological activities, including cytotoxic, antiviral, and neuroprotective effects.[1][3][4] this compound, the subject of this guide, combines the piperazinone core with a phenyl group at the 3-position and a methyl group at the 4-position, suggesting its potential as a chiral building block and a pharmacologically active agent.

Synthesis of the Piperazin-2-one Scaffold

General Synthetic Strategies

Modern synthetic approaches to the piperazin-2-one core often employ cascade reactions to maximize efficiency and introduce molecular diversity. A notable example is a metal-promoted cascade transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring in a one-pot process, forming three new bonds.[5][6][7] This methodology allows for the introduction of substituents at various positions, making it adaptable for the synthesis of compounds like this compound.

Another powerful strategy involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[8] This approach, catalyzed by a quinine-derived urea, can provide enantiomerically enriched 3-aryl-piperazin-2-ones, which would be directly applicable to the synthesis of chiral this compound.[8]

A Plausible Synthetic Route to this compound

A logical and established approach to the synthesis of this compound would likely involve the reaction of N-methylethylenediamine with an activated derivative of α-halophenylacetic acid, such as α-bromophenylacetyl chloride. The N-methyl group of the diamine would be expected to preferentially attack the carbonyl carbon of the acid chloride, followed by an intramolecular nucleophilic substitution to form the piperazinone ring.

Experimental Protocol: Hypothetical Synthesis of this compound

-

Step 1: Preparation of α-Bromophenylacetyl Chloride. To a solution of α-bromophenylacetic acid in an inert solvent such as dichloromethane, add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

-

Step 2: Cyclization with N-Methylethylenediamine. Dissolve N-methylethylenediamine in a suitable solvent like tetrahydrofuran (THF) and cool to 0 °C. To this solution, add a solution of α-bromophenylacetyl chloride in THF dropwise. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijbpas.com [ijbpas.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Preamble: Navigating Spectroscopic Analysis in the Absence of Direct Precedent

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-phenylpiperazin-2-one

In the landscape of drug discovery and chemical research, the structural elucidation of novel or sparsely documented compounds is a foundational task. This compound, a substituted piperazinone, represents a class of heterocyclic structures pivotal in medicinal chemistry. While extensive libraries of spectral data exist, it is not uncommon to encounter molecules for which no published experimental spectra are available. This guide addresses this precise scenario.

Instead of merely presenting pre-existing data, this document serves as a technical whitepaper on the predictive spectroscopic analysis of this compound. By applying first principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we will construct a detailed, expected spectroscopic profile for this molecule. This approach, grounded in data from structurally analogous compounds and established spectroscopic theory, provides a robust framework for researchers to identify and characterize this and similar molecules. It is a testament to the predictive power of modern analytical chemistry and a practical guide for scientists navigating the frontiers of molecular characterization.

Molecular Structure and Foundation

To understand the spectroscopic properties of this compound (C₁₁H₁₄N₂O), we must first visualize its architecture. The molecule features a piperazin-2-one core, which is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone (specifically, a lactam). This core is substituted with a methyl group on one nitrogen (N4) and a phenyl group on a carbon (C3) adjacent to the other nitrogen and the carbonyl group.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, invaluable structural information. As a soft ionization technique, Electrospray Ionization (ESI) is ideal for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

Predicted Mass Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Exact Mass | 190.1106 u |

| [M+H]⁺ (Monoisotopic) | 191.1184 m/z |

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid to facilitate protonation.[1]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.[2]

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate of 5-10 L/min

-

Gas Temperature: 250 - 350 °C

-

Nebulizer Pressure: 1-2 bar

-

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of 50-500 m/z to identify the [M+H]⁺ precursor ion.

-

Tandem MS (MS/MS): Isolate the predicted precursor ion (m/z 191.1184) and subject it to Collision-Induced Dissociation (CID) with argon or nitrogen. Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[3]

-

Interpretation and Predicted Fragmentation

The structural integrity of the protonated molecule will be challenged during CID, leading to characteristic bond cleavages. The piperazine ring and its substituents offer several predictable fragmentation pathways.

-

Primary Fragmentation: The most likely fragmentation pathways involve the cleavage of the piperazine ring, a common pattern for such derivatives.[4][5] The bond between the phenyl-substituted carbon (C3) and the methylated nitrogen (N4) is a likely point of initial cleavage.

-

Key Fragments: We can predict the formation of several key fragment ions. The loss of the phenyl group or cleavage across the ring are common pathways. For instance, cleavage of the C-N bonds within the piperazine ring is a characteristic fragmentation route.[4]

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups within a molecule. For this compound, the key features will be the amide (lactam) functionality and the aromatic ring.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3400 | N-H Stretch | Amide (Lactam) | Medium |

| 3000 - 3100 | C-H Stretch | Aromatic (sp²) | Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic (sp³) | Medium |

| ~1680 | C=O Stretch | Amide (Lactam) | Strong |

| 1600, 1495 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1200 - 1350 | C-N Stretch | Amine/Amide | Medium |

| 700, 750 | C-H Bend | Monosubstituted Benzene | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR has become the standard technique due to its minimal sample preparation.[6]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum in air to subtract atmospheric CO₂ and H₂O absorptions.[7]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Interpretation of Predicted Spectrum

The most diagnostic peak will be the strong absorbance from the amide C=O stretch , expected around 1680 cm⁻¹. The exact position is influenced by ring strain and conjugation. For six-membered lactams, this value is typical.[9] The presence of a medium-intensity peak in the 3200-3400 cm⁻¹ region for the N-H stretch of the lactam is also a key identifier.

The spectrum will be further defined by C-H stretching vibrations: sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl group and the piperazine ring.[10] Finally, strong absorptions in the fingerprint region, specifically around 700-750 cm⁻¹, are highly characteristic of a monosubstituted benzene ring .[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each hydrogen and carbon atom.

Predicted ¹H and ¹³C NMR Data

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | 7.20 - 7.40 | Multiplet | 5H | Phenyl-H |

| H-b | ~4.50 | Singlet/Doublet | 1H | C3-H (methine) |

| H-c | ~3.50 | Multiplet | 2H | C5-H₂ (axial/equatorial) |

| H-d | ~3.20 | Multiplet | 2H | C6-H₂ (axial/equatorial) |

| H-e | ~2.40 | Singlet | 3H | N4-CH₃ |

| H-f | ~6.50 | Broad Singlet | 1H | N2-H (amide) |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C1 (C=O, Lactam) |

| ~138 | Phenyl C (quaternary) |

| 127 - 129 | Phenyl CH |

| ~60 | C3 (methine) |

| ~55 | C6 |

| ~48 | C5 |

| ~45 | N4-CH₃ |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12][13]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure no solid particles are transferred.[13]

-

Instrumentation: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Setup and Acquisition:

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[12]

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.[14]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Interpretation of Predicted Spectra

-

¹H NMR: The five protons on the phenyl ring (H-a) will appear as a complex multiplet in the aromatic region (7.2-7.4 ppm). The methine proton (H-b) at C3 is deshielded by both the adjacent phenyl group and the nitrogen atom, placing its signal around 4.5 ppm. The protons on the piperazine ring (H-c, H-d) will be in the aliphatic region but shifted downfield due to the adjacent nitrogen atoms, appearing as complex multiplets. The N-methyl protons (H-e) will give a sharp singlet around 2.4 ppm. The amide proton (H-f) is often broad and may exchange with trace water in the solvent; its chemical shift can be variable.

-

¹³C NMR: The most downfield signal will be the lactam carbonyl carbon (C1) around 170 ppm. The aromatic carbons will appear in the 127-138 ppm range. The aliphatic carbons of the ring and the methyl group will be found upfield, with the C3 methine carbon being the most deshielded of this group due to the phenyl substituent.